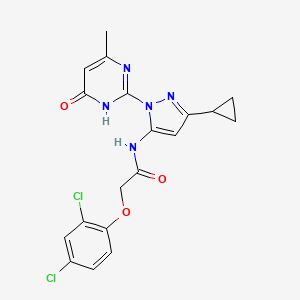
2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde” is a chemical compound with the molecular formula C7H10OS . It has a molecular weight of 142.22 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Electrooxidation and Transformation
The electrooxidation of dimethyl-thiophene derivatives, including those similar to 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde, has been studied. These processes produce isomeric mixtures of dimethoxy adducts and other oxidation products, which have potential applications in organic synthesis and chemical analysis (Yoshida, Takeda, & Fueno, 1991).
Synthesis of Thienopyridines
Research has demonstrated the conversion of acetamidothiophens into thienopyridines using 2-acetamidothiophen-3-carbaldehydes. This process is significant for the synthesis of complex heterocyclic compounds, which are crucial in pharmaceutical and materials science (Meth–Cohn, Narine, & Tarnowski, 1981).
Domino Michael/α-Alkylation Reaction
An innovative domino Michael/α-alkylation reaction involving 2,5-dihydrothiophene-3-carbaldehydes has been developed. This reaction creates novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives, which are valuable for developing new chemical entities with potential applications in various fields (Risi, Benetti, Fogagnolo, & Bertolasi, 2013).
Polyaddition Reactions
Studies on the polyaddition of certain dihydro-pyran-carbaldehyde compounds, closely related to this compound, have been conducted. These reactions result in the formation of cyclic oligo(acetal-esters), which are of interest in polymer chemistry and material science (Maślińska-Solich, Macionga, & Turczyn, 1995).
Synthesis of pH-sensitive Spin Probes
The synthesis of pH-sensitive spin probes using derivatives of 2,5-dihydrothiophene-3-carbaldehydes has been explored. This research is relevant in the field of biochemistry and for the development of diagnostic tools (Kirilyuk et al., 2003).
Antiseptic Properties
Research on bis(alkylsulfanyl)-dihydro-pyran-carbaldehydes, related to this compound, has shown bacteriostatic effects and applications as antiseptics. These findings are significant in the medical and pharmaceutical fields (Keiko et al., 2008).
Domino Reaction for Synthesis
A novel domino reaction involving vinyl azides and dithiane-diol has been developed to synthesize 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. This efficient and eco-friendly method has applications in organic synthesis and drug development (Chen et al., 2014).
Propriétés
IUPAC Name |
5,5-dimethyl-2H-thiophene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADMCMCKIBOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CCS1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)

![ethyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2556258.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2556261.png)
![5-[(2-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2556262.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
![cis-2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B2556264.png)
![N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2556266.png)



![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)